3,3-Di(hydroxymethyl)azetidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

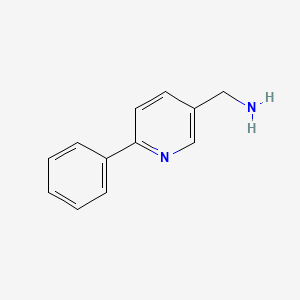

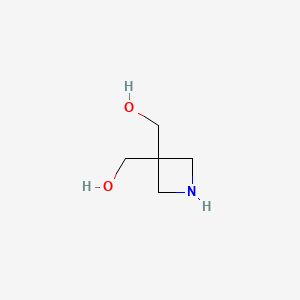

3,3-Di(hydroxymethyl)azetidine, also known as 3,3-bis(hydroxymethyl)azetidine, is a four-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two hydroxymethyl groups attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .

Wissenschaftliche Forschungsanwendungen

3,3-Di(hydroxymethyl)azetidine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a scaffold in drug design and development.

Medicine: Explored for its bioactive properties and potential therapeutic applications.

Industry: Utilized in the synthesis of specialty chemicals and materials

Wirkmechanismus

Target of Action

The primary target of 3,3-Di(hydroxymethyl)azetidine is the low fidelity DNA polymerase Theta (Pol) . This enzyme plays a crucial role in DNA repair and replication, particularly in BRCA-deficient tumors .

Mode of Action

3,3-Di(hydroxymethyl)azetidine interacts with its target, DNA polymerase Theta, by inhibiting its function . This inhibition is a synthetic-lethal antitumor strategy in BRCA-deficient tumors .

Biochemical Pathways

The inhibition of DNA polymerase Theta affects the DNA repair pathway, particularly in cells compromised by BRCA deficiency . This leads to significant antiproliferative properties in these cells .

Pharmacokinetics

The pharmacokinetics of 3,3-Di(hydroxymethyl)azetidine are favorable, as indicated by the significant antiproliferative properties it exhibits in DNA repair-compromised cells . The compound is metabolically stable, which contributes to its bioavailability .

Result of Action

The result of 3,3-Di(hydroxymethyl)azetidine’s action is significant antiproliferative properties in DNA repair-compromised cells . This is due to the inhibition of DNA polymerase Theta, which is crucial for DNA repair and replication .

Action Environment

The stability of the compound suggests that it may be resistant to various environmental conditions .

Biochemische Analyse

Biochemical Properties

3,3-Di(hydroxymethyl)azetidine plays a significant role in various biochemical reactions. Its reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable than related aziridines . This compound interacts with several enzymes and proteins, including those involved in drug discovery and polymerization processes . The hydroxymethyl groups provide sites for further functionalization, allowing for the formation of various derivatives that can interact with biomolecules through hydrogen bonding and other non-covalent interactions.

Cellular Effects

3,3-Di(hydroxymethyl)azetidine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular proteins can lead to changes in cell function, such as alterations in enzyme activity and modulation of metabolic pathways . The compound’s ability to form hydrogen bonds with biomolecules allows it to affect cellular processes at multiple levels, potentially leading to changes in cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, 3,3-Di(hydroxymethyl)azetidine exerts its effects through binding interactions with biomolecules. The hydroxymethyl groups can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation . Additionally, the azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, further influencing gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Di(hydroxymethyl)azetidine can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that 3,3-Di(hydroxymethyl)azetidine can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of 3,3-Di(hydroxymethyl)azetidine vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing enzyme activity and promoting cell proliferation . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.

Metabolic Pathways

3,3-Di(hydroxymethyl)azetidine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s hydroxymethyl groups can undergo oxidation and reduction reactions, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell, leading to changes in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, 3,3-Di(hydroxymethyl)azetidine is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophilicity, allowing it to accumulate in aqueous environments within the cell.

Subcellular Localization

3,3-Di(hydroxymethyl)azetidine is localized to specific subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its subcellular localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Di(hydroxymethyl)azetidine typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of azetidine with formaldehyde in the presence of a base, such as potassium carbonate, at elevated temperatures. The reaction is carried out in a solvent system like acetonitrile and methanol in a 9:1 ratio .

Industrial Production Methods

Industrial production of 3,3-Di(hydroxymethyl)azetidine may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Di(hydroxymethyl)azetidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding azetidine derivatives.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 3,3-diformylazetidine or 3,3-dicarboxyazetidine.

Reduction: Formation of 3,3-dimethylazetidine.

Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Hydroxymethyl-azetidine: A related compound with a single hydroxymethyl group.

Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative found in sugar beets.

2-Azetidinone: A structurally related compound known for its use in β-lactam antibiotics.

Uniqueness

3,3-Di(hydroxymethyl)azetidine is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

[3-(hydroxymethyl)azetidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-5(4-8)1-6-2-5/h6-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXQPBINKGFTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)